molecular formula C18H21N3OS B2477895 1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one CAS No. 893990-06-2

1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one

Cat. No.: B2477895
CAS No.: 893990-06-2
M. Wt: 327.45
InChI Key: CXHBUTOGEOTVRV-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridazine ring

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-14-9-11-21(12-10-14)18(22)13-23-17-8-7-16(19-20-17)15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBUTOGEOTVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage between the piperidine and pyridazine rings. This can be achieved through a nucleophilic substitution reaction where a thiol group reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)amino]ethan-1-one: Similar structure but with an amino group instead of a sulfanyl group.

Uniqueness

1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is a thioether compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests interactions with various biological pathways, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2SC_{15}H_{20}N_2S, with a molecular weight of approximately 264.4 g/mol. Its structure features a piperidine ring and a pyridazine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₂S
Molecular Weight264.4 g/mol
Melting PointNot available
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various catalysts and solvents under controlled temperature conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized product.

Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

1. Antimicrobial Properties:

  • Studies have shown that thioether compounds can possess antimicrobial activity against various pathogens, potentially making them useful in treating infections.

2. Neurotransmitter Modulation:

  • The piperidine component suggests that this compound could interact with neurotransmitter systems, potentially acting as an inhibitor or modulator of specific receptors involved in neurological functions.

3. Antitumor Activity:

  • Preliminary investigations have indicated that similar derivatives may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into their antitumor potential.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with biological targets could influence neurotransmitter pathways or other cellular processes. Compounds with similar structures have been documented to act as inhibitors or modulators of specific enzymes or receptors, suggesting a multifaceted approach to its biological activity.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds:

  • Antimicrobial Studies:
    • A study published in Journal of Medicinal Chemistry demonstrated that thioether derivatives exhibited significant activity against Gram-positive bacteria, indicating potential applications in antibiotic development.
  • Neuropharmacological Research:
    • Research highlighted in Neuroscience Letters suggested that piperidine derivatives could enhance dopaminergic signaling, which may be beneficial in treating disorders like Parkinson's disease.
  • Anticancer Investigations:
    • An article in Cancer Research reported that certain pyridazine-based compounds showed selective cytotoxicity against breast cancer cell lines, prompting further investigation into their mechanisms and therapeutic applications.

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